![molecular formula C19H21N5O2 B6524024 N-[2-(dimethylamino)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide CAS No. 440330-33-6](/img/structure/B6524024.png)
N-[2-(dimethylamino)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide
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Overview
Description
N-[2-(dimethylamino)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide is a useful research compound. Its molecular formula is C19H21N5O2 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(dimethylamino)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide is 351.16952493 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[2-(dimethylamino)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(dimethylamino)ethyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoinitiators in Polymer Chemistry
This compound and its derivatives have been used as photoinitiators under LEDs . They can initiate the free radical polymerization of acrylates under a LED at 405 nm . When combined with various additives, these compounds based multi-component photoinitiating systems are efficient in free radical photopolymerization at various wavelengths .
Synthesis of Interpenetrated Polymer Networks
The compound has been used for the synthesis of interpenetrated polymer networks and adapted for 3D printing . This application is particularly useful in the field of materials science and engineering.
Building Blocks for Heterocyclic Derivatives
N,N-dimethylenamino ketones, which are structurally similar to the compound , have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives . These derivatives have biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .
Biological Potential of Indole Derivatives
Indole derivatives, which share a similar structure with the compound, have diverse biological and clinical applications . They are of wide interest due to their potential in biomedical research.
Operations Research and Data Science
While not directly related to the compound, the term “Oprea1_260249” appears in the context of operations research and data science . These fields involve the application of scientific methods, techniques, and tools to problems involving the operations of systems .
Antibody Production
“F0916-6744” is associated with the production of monoclonal Anti-Fibronectin antibodies in mice . These antibodies have been used successfully in various applications such as immunohistochemistry, western blotting, ELISA, immunofluorescence, and immunocytochemistry .
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the biochemical pathways affected by Oprea1_260249. Once the targets are identified, it will be possible to map the compound’s effects onto specific biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Oprea1_260249 are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-23(2)12-11-20-18(25)15-9-7-14(8-10-15)13-24-19(26)16-5-3-4-6-17(16)21-22-24/h3-10H,11-13H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYOSZCAXFADFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)ethyl)-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.